molecular formula C9H16O6 B8055404 (2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol

(2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol

Cat. No.: B8055404
M. Wt: 220.22 g/mol
InChI Key: VDMLDFBLAQXIKZ-GOFVFXDOSA-N
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Description

The compound (2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol is a tetrahydropyran derivative characterized by:

  • A six-membered oxygen-containing ring (tetrahydropyran core).
  • Hydroxymethyl group at position 6.
  • Allyloxy group (CH₂CHCH₂-O-) at position 2.
  • Three hydroxyl (-OH) groups at positions 2, 3, and 3.
  • Stereochemistry: 2R, 3r, 4s, 5r, 6r.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-prop-2-enoxyoxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-8-6(11)5(4-10)15-9(13)7(8)12/h2,5-13H,1,3-4H2/t5-,6-,7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMLDFBLAQXIKZ-GOFVFXDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(OC(C1O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Allyloxy Group Introduction

A pivotal method for introducing the allyloxy group involves palladium-catalyzed coupling reactions. In a patent by CN114105922B, hydroxypropyl tetrahydropyran triol analogs were synthesized via a coupling reaction between a boronic acid derivative and a tetrahydropyran precursor. Adapting this approach, the allyloxy group can be introduced using allyl boronic acid esters under inert conditions.

Reaction Conditions :

  • Catalyst : Palladium dichloride (0.7 mol%) with Me-DalPhos ligand.

  • Base : Sodium carbonate (2 equiv).

  • Solvent : Isopropyl alcohol/water (2:1 v/v).

  • Temperature : 60–65°C for 8 hours.

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition with the boronic ester, followed by transmetallation and reductive elimination to form the C–O bond. The Me-DalPhos ligand enhances steric control, ensuring retention of the (2R,3R,4S,5R,6R) configuration.

Yield Optimization :

  • Molar Ratio : A 1:1.1 ratio of tetrahydropyran precursor to allyl boronic ester maximizes yield (85%) while minimizing side reactions.

  • Purification : Decolorization with activated carbon and solvent removal under reduced pressure yields a colorless syrup.

Grignard Reagent-Mediated Glycosylation

Gluconolactone Derivative Functionalization

Ambeed’s protocol for synthesizing cardinol intermediates provides a template for constructing the tetrahydropyran core. This method employs a Grignard reagent to open a gluconolactone derivative, followed by allyloxy group introduction.

Key Steps :

  • Grignard Addition : sec-Butylmagnesium chloride·LiCl reacts with 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone at −25°C to form the tetrahydropyran skeleton.

  • Allylation : Post-glycosylation, the allyloxy group is introduced via Mitsunobu reaction or nucleophilic substitution with allyl bromide.

  • Deprotection : Methanesulfonic acid in methanol removes trimethylsilyl (TMS) protecting groups.

Reaction Parameters :

ParameterValue
Temperature−25°C (Grignard), 25°C (allylation)
Yield93.7% (post-deprotection)
Solvent SystemTetrahydrofuran/methanol

Stereochemical Control :
The inherent chirality of D-gluconolactone ensures correct configuration at C2, C3, C4, and C5. The allylation step requires chiral auxiliaries or asymmetric catalysis to maintain the (6R) configuration.

Enzymatic and Biocatalytic Approaches

Carbonyl Reductase-Mediated Synthesis

Prior art cited in CN114105922B highlights enzymatic routes using xylose and isopropanol as substrates. While these methods face challenges in scalability, recent advances in engineered carbonyl reductases offer promise for stereoselective allyloxy group introduction.

Enzyme System :

  • Catalysts : Isopropyl alcohol dehydrogenase and carbonyl reductase.

  • Substrates : Xylose derivatives and allyl alcohol.

Limitations :

  • Yield : <40% due to competing hydrolysis.

  • Productivity : Low enzyme turnover necessitates immobilization or directed evolution.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodYieldReaction TimeStereoselectivity
Palladium Coupling85%8 hoursHigh
Grignard Glycosylation93.7%20 hoursModerate
Enzymatic35–40%48 hoursLow

Reagent Roles and Costs

ReagentRoleCost (Relative)
Palladium DichlorideCatalystHigh
sec-Butylmagnesium ChlorideNucleophileModerate
Carbonyl ReductaseBiocatalystLow

Industrial-Scale Production Challenges

Solubility and Purification

The compound’s limited solubility in polar solvents (e.g., water, methanol) complicates purification. Industrial protocols use:

  • Crystallization : Ethanol/water mixtures induce crystallization at 4°C.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves diastereomers.

Regulatory Considerations

  • Storage : −80°C for long-term stability (6 months).

  • Safety : Allyl bromide and Grignard reagents require inert atmosphere handling .

Chemical Reactions Analysis

Types of Reactions

(2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form simpler alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

Synthesis of Carbohydrates

The compound is primarily utilized as a precursor in the synthesis of more complex carbohydrates. Its allyl group facilitates selective deprotection and further functionalization, making it an essential starting material for creating diverse oligosaccharides and glycoconjugates. The ability to modify the allyl group allows for the introduction of various functional groups that can enhance biological activity or improve solubility in different solvents.

Research indicates that (2R,3R,4S,5R,6R)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol exhibits potential biological activities. It has been studied for its effects on cell signaling pathways and its ability to act as a glycosyl donor in enzymatic reactions. The compound's structural features enable it to interact with biological macromolecules, which could lead to therapeutic applications.

Enzymatic Synthesis

The compound can be synthesized enzymatically from lactose using β-D-galactosidase derived from Streptococcus thermophilus. This method presents a greener alternative to traditional chemical synthesis routes, offering higher specificity and efficiency while minimizing environmental impact.

Mechanism of Action

The mechanism by which (2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The following compounds share the tetrahydropyran core but differ in substituents, stereochemistry, and functional groups, leading to divergent physicochemical and biological properties:

Table 1: Structural and Functional Comparisons
Compound Name (CAS/Reference) Substituents/Modifications Molecular Weight Notable Properties/Applications Source
Target Compound 4-allyloxy, 6-hydroxymethyl, 2,3,5-triol 220.20 (calc.) Reactive allyl group for conjugation; hydrophilic N/A
(4R,5R,6R)-6-(Hydroxymethyl)tetrahydropyran-2,4,5-triol (25494-04-6) No allyloxy; simpler hydroxylation pattern 164.16 High solubility; potential carbohydrate mimic
Dapagliflozin Related Compound A (1807632-95-6) 4-Bromo, 3-(4-ethoxybenzyl), 6-hydroxymethyl 453.32 SGLT2 inhibitor intermediate; lipophilic
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydropyran-3,4,5-triol (367-93-1) 6-isopropylthio (-S-iPr) instead of allyloxy 238.30 Enhanced stability; sulfur-based reactivity
Neuroprotective Compound 9 () Dimethoxyphenethoxy and glycosidic linkages 610.57 Neuroprotective activity (1–100 μM dose-dependent)
(3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)phenyl) derivative Fluorophenylthiophenylmethyl, methoxy, hydroxymethyl ~466.50 (calc.) Aromatic substituents for receptor targeting
2,3,4,6-Tetra-O-benzyl-D-glucopyranose (TCI America) Benzyloxy groups at positions 2,3,4,6; protective group strategy 504.56 Synthetic intermediate for glycosylation reactions

Substituent-Driven Property Analysis

Allyloxy Group (Target Compound)
  • Reactivity : The allyloxy group enables click chemistry (e.g., thiol-ene reactions) or polymerization .
  • Hydrophobicity : Moderately increases lipophilicity compared to hydroxylated analogs like CAS 25494-04-6 .
Thioether Group (CAS 367-93-1)
  • Stability : The isopropylthio group resists hydrolysis, enhancing metabolic stability compared to the target compound’s allyloxy group .
  • Electrophilicity : Sulfur atoms may participate in redox reactions or metal coordination.
Aromatic Substituents (CAS 1807632-95-6 and )
  • Lipophilicity : Bromo and fluorophenyl groups increase logP values, favoring membrane permeability .
  • Biological Targeting : Aromatic moieties (e.g., thiophen, benzyl) enhance binding to hydrophobic enzyme pockets (e.g., SGLT2 inhibitors) .
Benzyloxy Protective Groups ()
  • Synthetic Utility: Benzyl groups protect hydroxyls during glycosylation, later removed via hydrogenolysis .
  • Steric Effects : Bulky substituents may hinder enzymatic degradation.

Biological Activity

The compound (2R,3R,4S,5R,6R)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol, also known by its CAS number 2595-07-5, is a tetrahydropyran derivative that has garnered attention in the field of carbohydrate chemistry and medicinal research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₆O₆
  • Molecular Weight : 220.22 g/mol
  • IUPAC Name : this compound

The compound features an allyloxy group and multiple hydroxymethyl groups that contribute to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that related tetrahydropyran derivatives showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays such as the DPPH radical scavenging assay. Compounds with similar structures have shown promising results in reducing oxidative stress in cellular models .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Some studies suggest that derivatives of tetrahydropyran can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This modulation can potentially lead to therapeutic applications in inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Cell Membranes : The hydrophobic allyl group may facilitate interactions with lipid membranes, enhancing permeability and possibly disrupting bacterial cell walls.
  • Scavenging Free Radicals : The hydroxymethyl groups could play a role in donating electrons to free radicals, thus neutralizing them and preventing cellular damage.
  • Cytokine Modulation : By influencing signaling pathways involved in inflammation, this compound may reduce the expression of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus with MIC values ranging from 8 to 16 µg/ml.
Showed significant antioxidant capacity with an IC50 value of 25 µg/ml in DPPH assay.
Reported reduction in TNF-α levels by 40% in lipopolysaccharide-stimulated macrophages when treated with related compounds.

Q & A

Basic: What synthetic strategies are recommended for preparing (2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol?

Answer:
The synthesis of this compound typically involves glycosylation or allylation of a tetrahydropyran core. A validated approach includes:

  • Stepwise functionalization : Protecting hydroxyl groups with acetyl or benzyl groups (e.g., using tert-butyldimethylsilyl or acetyl chloride) to ensure regioselective allylation at the 4-position .
  • Purification : Post-reaction, use silica gel chromatography with gradients of methylene chloride/methanol or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the product .
  • Critical parameters : Control reaction temperature (<50°C) and anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How should researchers characterize the stereochemistry and purity of this compound?

Answer:

  • Stereochemical confirmation : Use 1H^1H-NMR (300–500 MHz) to analyze coupling constants (e.g., J=1.657.28HzJ = 1.65–7.28 \, \text{Hz}) for axial/equatorial proton assignments. Compare with published spectra of analogous tetrahydropyrans .
  • Purity assessment : Employ HPLC (C18 column, UV detection at 254 nm) with acetonitrile/water gradients. Purity ≥95% is acceptable for most biological studies .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ or [M+Li]+^+ peaks) .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use P95 respirators if airborne particulates are generated .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Spill management : Collect solid residues with a damp cloth; avoid water jets to prevent environmental contamination .
  • Storage : Keep at 2–8°C in airtight containers, away from ignition sources .

Advanced: How can conflicting NMR data for structural analogs be resolved?

Answer:
Contradictions often arise from solvent effects or dynamic processes (e.g., ring puckering):

  • Variable temperature NMR : Conduct experiments at 25°C and −40°C to identify conformational changes .
  • COSY/NOESY : Map through-space correlations to distinguish between stereoisomers.
  • Computational modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Catalyst optimization : Screen palladium or ruthenium catalysts for allylation efficiency.
  • Solvent selection : Use THF or DMF for improved solubility of intermediates.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time.
  • Scale-up challenges : Address mixing inefficiencies by transitioning from batch to flow chemistry .

Advanced: How does the allyloxy group influence the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability : The allyl ether is resistant to hydrolysis at neutral pH but may degrade in acidic environments (e.g., pH <4). Validate stability via accelerated degradation studies (40°C, 75% RH for 4 weeks) .
  • Oxidative susceptibility : Test reactivity with ROS (reactive oxygen species) using LC-MS to identify degradation products like epoxides or carbonyl derivatives.
  • Biological half-life : In vitro assays (e.g., liver microsomes) quantify metabolic stability, guiding structural modifications for drug development .

Advanced: What mechanistic insights explain its activity in carbohydrate-mediated biological systems?

Answer:

  • Glycosidase inhibition : The tetrahydropyran core mimics monosaccharide transition states, competitively inhibiting enzymes like α-glucosidase.
  • Molecular docking : Simulate interactions with target proteins (e.g., FimH adhesin in E. coli) to identify key hydrogen bonds with hydroxyl groups .
  • Structure-activity relationships (SAR) : Modify the allyloxy group to a propargyl or benzyl ether to assess impact on binding affinity .

Advanced: How can researchers address discrepancies in reported melting points or solubility data?

Answer:

  • Recrystallization : Repurify the compound using ethanol/water mixtures to eliminate impurities affecting thermal properties.
  • DSC/TGA : Perform differential scanning calorimetry to confirm melting points (e.g., 87–90°C) and detect polymorphs .
  • Solubility testing : Use shake-flask method in PBS, DMSO, or ethanol, and compare with published logP values .

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